molecular formula C8H14O4S B2775989 Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate CAS No. 38555-40-7

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate

Cat. No.: B2775989
CAS No.: 38555-40-7
M. Wt: 206.26
InChI Key: FBMVQXLEJUVNRY-UHFFFAOYSA-N
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Description

“Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate” is a chemical compound with the CAS Number: 38555-40-7 . It has a molecular weight of 206.26 . The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C8H14O4S/c1-11-7(9)4-3-5-13-6-8(10)12-2/h3-6H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H14O4S . The average mass of the molecule is 206.259 Da .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Unfortunately, the search results do not provide further details on its physical and chemical properties.

Scientific Research Applications

Biofuel Production and Application Research into biofuels has explored the utility of compounds structurally related to Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate. For example, studies on biodiesel combustion have highlighted the importance of chemical kinetic modeling for the development of cleaner, more efficient combustion technologies. These efforts aim to understand the combustion characteristics of biodiesel and its surrogates, including smaller molecules like methyl butanoate, to improve energy production with minimal environmental impact (Lai, Lin, & Violi, 2011). Similarly, research on butanol, a biofuel with a structure indicating relevance to the broader category of compounds including this compound, has emphasized its promising properties as an alternative fuel due to favorable physical and thermodynamic characteristics (Veza, Said, & Latiff, 2020).

Pharmacological Properties The pharmacological exploration of compounds structurally or functionally similar to this compound has uncovered a range of bioactivities. For instance, osthole, a compound found in several medicinal plants, demonstrates multiple pharmacological actions including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. This suggests a potential for similar compounds to be used in the development of alternative medicines (Zhang, Leung, Cheung, & Chan, 2015).

Environmental and Chemical Analysis In environmental science, research has focused on the sorption characteristics of phenoxy herbicides, including those with chemical structures related to this compound, to understand their environmental fate and potential impact. Such studies contribute to the broader understanding of how similar compounds interact with soil and organic matter, which is crucial for assessing environmental risks and developing remediation strategies (Werner, Garratt, & Pigott, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, and P501 .

Properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-11-7(9)4-3-5-13-6-8(10)12-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMVQXLEJUVNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium (3.5 g, 0.15 mol) was added to methanol (150 mL) carefully. After cooling to room temperature, methyl 2-mercaptoacetate (15.6 g, 0.13 mol) was added. The mixture was stirred for 30 mins at room temperature and a little of NaI and methyl 4-chlorobutanoate 20.0 g, 0.15 mol) were added. The reaction mixture was refluxed over night. After cooling to room temperature, the solvent was removed under reduced pressure, then the residue was dissolved in CH2Cl2 (100 mL). The solution was washed with H2O (30 mL), brine (30 mL), and dried with Na2SO4. After removing the solvent, 28.3 g of the crude product was obtained (Yield: 94%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

Methyl thioglycolate (5.0 mL, 55.0 mmol) was added dropwise to an ice cold solution of sodium methoxide (55.0 mmol) in methanol (18 mL) over 15 minutes. Methyl bromobutyrate (9.9 g, 55.0 mmol) was added slowly. The reaction was allowed to warm to room temperature and stirred overnight. The resulting mixture was filtered, concentrated, and taken up in methylene chloride and filtered again. The filtrate was concentrated and the product was distilled to give methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate (6.34 g, 55%) as a clear oil.
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
55 mmol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two

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